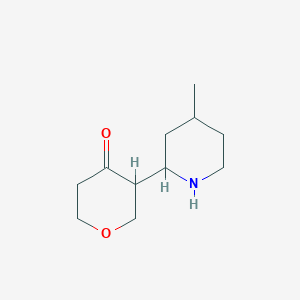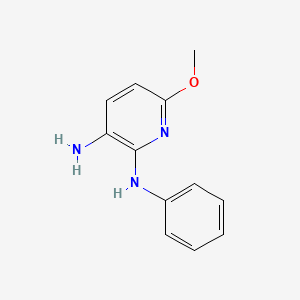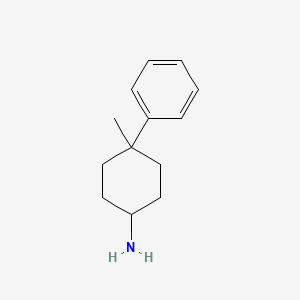
4-Hydroxy-7-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-7-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a wide range of biological activities and applications in medicinal chemistry. The presence of a trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of 2-(trifluoromethyl)phenylacetonitrile.
Indole Formation: The next step involves the formation of the indole ring. This can be achieved through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Hydroxylation: The hydroxyl group is introduced at the 4-position of the indole ring through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Final Assembly: The final step involves coupling the 2-(trifluoromethyl)phenyl group with the indole-3-acetonitrile moiety, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group at the 4-position can undergo oxidation to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant due to its electron-withdrawing nature.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 4-Keto-7-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile.
Reduction: 4-Hydroxy-7-(2-(trifluoromethyl)phenyl)indole-3-ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, 4-Hydroxy-7-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it useful in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. The trifluoromethyl group often enhances the bioavailability and metabolic stability of pharmaceutical agents, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and advanced materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-7-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyindole-3-acetonitrile: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
7-(2-(Trifluoromethyl)phenyl)indole-3-acetonitrile: Lacks the hydroxyl group, affecting its reactivity and interaction with biological targets.
4-Hydroxy-7-phenylindole-3-acetonitrile: Lacks the trifluoromethyl group, leading to reduced stability and bioactivity.
Uniqueness
The presence of both the hydroxyl and trifluoromethyl groups in 4-Hydroxy-7-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile makes it unique. The hydroxyl group enhances its reactivity, while the trifluoromethyl group improves its stability and bioavailability, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Propiedades
Fórmula molecular |
C17H11F3N2O |
|---|---|
Peso molecular |
316.28 g/mol |
Nombre IUPAC |
2-[4-hydroxy-7-[2-(trifluoromethyl)phenyl]-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C17H11F3N2O/c18-17(19,20)13-4-2-1-3-11(13)12-5-6-14(23)15-10(7-8-21)9-22-16(12)15/h1-6,9,22-23H,7H2 |
Clave InChI |
YTOQRLGVONKHHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C3C(=C(C=C2)O)C(=CN3)CC#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


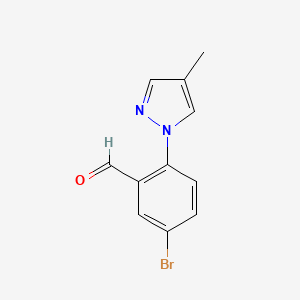
![(Z)-tert-Butyl 2-(((1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate](/img/structure/B13089715.png)
![3-(3-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B13089723.png)
![2-Methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13089730.png)
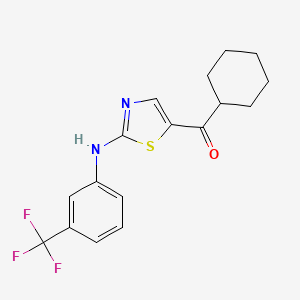

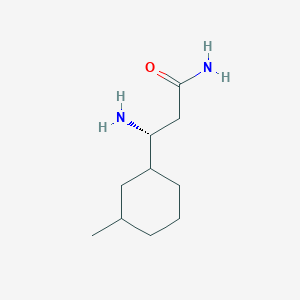



![Benzyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B13089762.png)
